

The Discovery and Development of Cefozopran: A Technical Guide

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefozopran is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the discovery and development history of **Cefozopran**, detailing its synthesis, mechanism of action, antibacterial spectrum, and the pivotal preclinical and clinical studies that established its pharmacokinetic profile and clinical efficacy. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the field of drug development and infectious disease.

Discovery and Synthesis

Cefozopran, identified by the code SCE-2787, was developed as a parenteral fourth-generation cephalosporin. The synthesis of **Cefozopran** hydrochloride originates from 7-aminocephalosporanic acid (7-ACA), a common starting material for semi-synthetic cephalosporins. The synthesis is a multi-step process involving the introduction of specific side chains at the C-7 and C-3 positions of the cephem nucleus to enhance its antibacterial activity and stability against β-lactamases.

A general synthetic pathway involves the condensation of 7-ACA with S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate. This is followed by a 3-substitution with imidazo[1,2-b]pyridazine, deprotection, and conversion to the hydrochloride salt.[1][2]





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Figure 1: Simplified synthetic pathway of **Cefozopran** Hydrochloride from 7-ACA.

Experimental Protocol: Synthesis of Cefozopran Hydrochloride

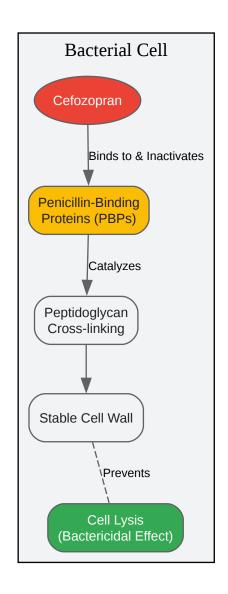
The following is a generalized protocol based on published literature.[1][2] Specific yields and purification methods may vary.

- Condensation: 7-ACA is reacted with S-2-benzothiazolyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyimino thioacetate in the presence of triethylamine (Et3N) to yield 7β-[(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido] cephalosporanic acid.
- Protection: The carboxyl group of the intermediate is protected by silanization using an agent like hexamethyldisilazane.
- Substitution: The protected intermediate undergoes a 3-substitution reaction with imidazo[1,2-b]pyridazine, often catalyzed by trimethylsilyl iodide (TMSI).
- Deprotection and Salt Formation: The protecting group is removed using methanol. The
 resulting Cefozopran base is then purified, subjected to ion exchange to remove iodide ions,
 and finally treated with hydrochloric acid to form the stable hydrochloride salt.

Mechanism of Action

Like other β-lactam antibiotics, **Cefozopran** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] The primary targets of **Cefozopran** are the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, **Cefozopran** disrupts the integrity of the cell wall, leading to cell lysis and death.[3][4]





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Figure 2: Mechanism of action of Cefozopran on bacterial cell wall synthesis.

In Vitro Antibacterial Activity

Cefozopran demonstrates a broad spectrum of in vitro activity against a wide range of Grampositive and Gram-negative bacteria. Its activity is often quantified by the minimum inhibitory concentration (MIC), with MIC90 representing the concentration required to inhibit the growth of 90% of tested isolates.

Table 1: In Vitro Activity of **Cefozopran** Against Key Bacterial Pathogens



Bacterial Species	MIC90 (μg/mL)
Staphylococcus aureus (MSSA)	Varies by study
Streptococcus pneumoniae	Varies by study
Escherichia coli	0.1
Klebsiella pneumoniae	1.56
Pseudomonas aeruginosa	12.5
Moraxella (Branhamella) catarrhalis	4
Haemophilus influenzae	1

Note: MIC90 values can vary depending on the study, geographical location of isolates, and testing methodology.[5][6][7]

Experimental Protocol: Determination of MinimumInhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[5][8][9][10]

- Preparation of Antibiotic Dilutions: A serial two-fold dilution of **Cefozopran** is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculum Preparation: A standardized inoculum of the test bacterium (approximately 5 x 10⁵
 CFU/mL) is prepared from a fresh culture.
- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A
 growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
- Incubation: The plate is incubated at 35-37°C for 18-24 hours.
- Interpretation: The MIC is determined as the lowest concentration of **Cefozopran** that completely inhibits visible bacterial growth.



Preclinical and Clinical Development Pharmacokinetic Studies

Pharmacokinetic studies in healthy volunteers and patient populations have been crucial in defining the absorption, distribution, metabolism, and excretion (ADME) profile of **Cefozopran**. [11][12]

Table 2: Pharmacokinetic Parameters of **Cefozopran** in Healthy Adults (Single Intravenous Infusion)

Dose	Cmax (µg/mL)	t1/2 (hours)	AUC (μg·h/mL)	Urinary Excretion (%)
0.5 g	~48	~1.2 - 2.8	~92	~66 - 73
1.0 g	~78	~1.2 - 2.8	~152	~66 - 73
2.0 g	~172	~1.2 - 2.8	~341	~66 - 73

Data compiled from studies in healthy Chinese volunteers.[11][12]

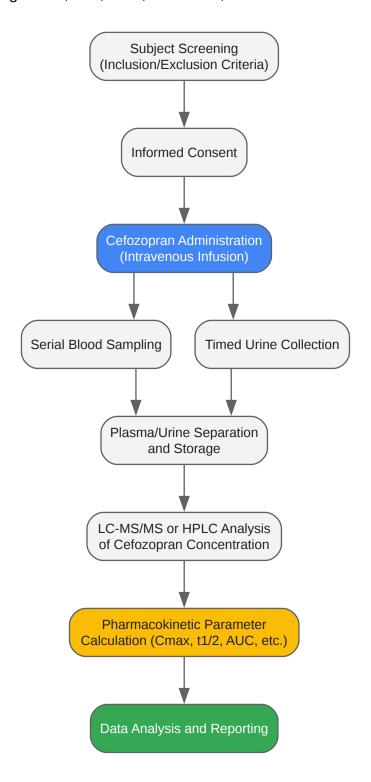
Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

A typical pharmacokinetic study of intravenous **Cefozopran** involves the following steps:[11] [12]

- Study Design: An open-label, single- and/or multiple-dose study is conducted in healthy adult volunteers.
- Drug Administration: **Cefozopran** is administered as a single intravenous infusion over a specified period (e.g., 30 or 60 minutes).
- Sample Collection: Blood samples are collected at predefined time points before, during, and after the infusion. Urine samples are also collected over specified intervals.



- Bioanalysis: The concentration of Cefozopran in plasma and urine is determined using a
 validated analytical method, such as high-performance liquid chromatography (HPLC) or
 liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: The collected data are used to calculate key pharmacokinetic parameters, including Cmax, t1/2, AUC, clearance, and volume of distribution.





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Figure 3: General workflow for a pharmacokinetic study of intravenous Cefozopran.

Clinical Efficacy and Safety

Cefozopran has been evaluated in numerous clinical trials for the treatment of various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections.[13][14][15][16] These studies have generally demonstrated high clinical and bacteriological efficacy rates.

Table 3: Summary of Clinical Efficacy in Selected Studies

Indication	Patient Population	Efficacy Rate (%)	Reference
Various Infections	Pediatric	100	[17]
Febrile Neutropenia	Pediatric	64.0	[18]
Community-Acquired Pneumonia	Adult	Varies	[13][14][15][16]

Adverse events reported in clinical trials are generally mild and typical of the cephalosporin class, including gastrointestinal disturbances and skin rash.[17][18]

Conclusion

Cefozopran is a potent fourth-generation cephalosporin with a well-established profile of broad-spectrum antibacterial activity, a clear mechanism of action, and favorable pharmacokinetic properties. Its development has provided a valuable therapeutic option for the treatment of a variety of bacterial infections. The data and protocols presented in this guide offer a comprehensive resource for the scientific and drug development communities, facilitating further research and understanding of this important antibiotic.

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